Fmoc-5-benzyloxy-DL-tryptophan
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Overview
Description
Fmoc-5-benzyloxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid. It is commonly used in peptide synthesis due to its unique properties. The compound has a molecular formula of C33H28N2O5 and a molecular weight of 532.6 . It is primarily used in research settings, particularly in the fields of proteomics and peptide chemistry .
Mechanism of Action
Target of Action
Fmoc-5-benzyloxy-DL-tryptophan is primarily used in proteomics research . The compound’s primary targets are the proteins that are being synthesized or studied in the research.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in this compound is used in chemical peptide synthesis . It acts as a protective group for the Nα-amino group of an activated incoming amino acid during peptide synthesis . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid, which makes it very useful for monitoring coupling and deprotection reactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the proteins being synthesized in the research. As a reagent in peptide synthesis, it plays a role in the formation of peptide bonds, which are crucial in the structure and function of proteins .
Pharmacokinetics
Its molecular weight is 5326 , which could influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. It is recommended to store the compound at room temperature . The specifics of how these factors influence the compound’s action, efficacy, and stability would depend on the exact conditions of the peptide synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-benzyloxy-DL-tryptophan typically involves the protection of the amino group of tryptophan with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The benzyloxy group is introduced to the indole ring of tryptophan through a series of reactions involving benzylation . The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and benzylation steps.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-benzyloxy-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The Fmoc group can be substituted with other protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as trifluoroacetic acid for Fmoc deprotection.
Major Products
The major products formed from these reactions include deprotected tryptophan derivatives and modified indole compounds .
Scientific Research Applications
Fmoc-5-benzyloxy-DL-tryptophan has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Utilized in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Employed in the production of peptide-based materials and biocompatible hydrogels
Comparison with Similar Compounds
Similar Compounds
- Fmoc-5-methoxy-L-tryptophan
- Fmoc-5-chloro-DL-tryptophan
- Fmoc-3-fluoro-DL-tyrosine
- Fmoc-alpha-methyl-DL-glutamic acid
Uniqueness
Fmoc-5-benzyloxy-DL-tryptophan is unique due to its benzyloxy group, which provides additional stability and versatility in peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where stability and selective deprotection are crucial .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O5/c36-32(37)31(16-22-18-34-30-15-14-23(17-28(22)30)39-19-21-8-2-1-3-9-21)35-33(38)40-20-29-26-12-6-4-10-24(26)25-11-5-7-13-27(25)29/h1-15,17-18,29,31,34H,16,19-20H2,(H,35,38)(H,36,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALCSXQUBDIHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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